

Allyl D-Glucuronate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Glucuronic acid,2-propen-1-yl ester*

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An In-depth Whitepaper on a Key Intermediate in Drug Metabolism Studies

This technical guide provides a comprehensive overview of allyl D-glucuronate, a crucial intermediate for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and primary application in the preparation of 1 β -O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.

Core Data Presentation

Quantitative data for allyl D-glucuronate is summarized in the tables below for easy reference and comparison.

Table 1: Molecular and Chemical Properties of Allyl D-Glucuronate

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ O ₇	[1][2]
Molecular Weight	234.2 g/mol	[1]
CAS Number	188717-04-6	[1][2]
Appearance	White to off-white solid	[1]
Synonyms	D-Glucuronic acid 2-propen-1-yl ester	[1]

Table 2: Physicochemical Data of Allyl D-Glucuronate

Property	Value	Source(s)
Melting Point	126-128°C	[1]
Boiling Point (Predicted)	493°C	[1]
Density (Predicted)	1.423 g/cm ³	[1]
Flash Point (Predicted)	197°C	[1]
pKa (Predicted)	12.07 ± 0.20	[1]
LogP (Predicted)	-2.64190	[3]
Solubility	Slightly soluble in Acetonitrile, Methanol, and Water	[3]
Storage Temperature	-86°C, under inert atmosphere	[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of allyl D-glucuronate and its subsequent use in the preparation of 1β-O-acyl glucuronides are provided below.

Protocol 1: Synthesis of Allyl D-Glucuronate from D-Glucuronic Acid

This protocol outlines the synthesis of allyl D-glucuronate from D-glucuronic acid and allyl bromide.

Materials:

- D-Glucuronic acid
- Allyl bromide
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- N,N-Dimethylformamide (DMF)
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve D-glucuronic acid in N,N-dimethylformamide (DMF).
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir at 20°C for approximately 15 minutes.^[3]
- Slowly add allyl bromide to the reaction mixture in DMF.^[3]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield pure allyl D-glucuronate.

Protocol 2: Synthesis of 1 β -O-Acyl Glucuronides using Allyl D-Glucuronate

This protocol describes the selective 1 β -acylation of allyl D-glucuronate with a carboxylic acid, followed by deprotection to yield the final 1 β -O-acyl glucuronide.

Materials:

- Allyl D-glucuronate
- Carboxylic acid of interest
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N-Methylmorpholine (NMM)
- Acetonitrile (CH₃CN)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Morpholine
- Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Selective 1β-Acylation

- Dissolve the carboxylic acid, allyl D-glucuronate, and HATU in acetonitrile (CH₃CN).
- Add N-Methylmorpholine (NMM) to the mixture to initiate the reaction.^[4]
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the resulting allyl-protected 1β-O-acyl glucuronide by column chromatography on silica gel.

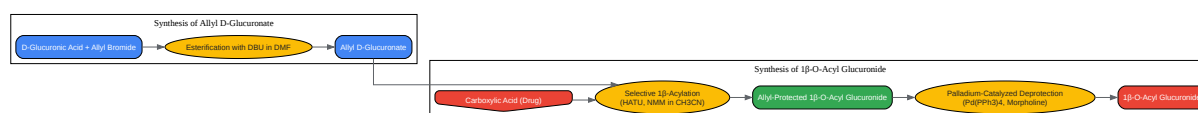
Step 2: Palladium-Catalyzed Deprotection

- Dissolve the purified allyl-protected 1β-O-acyl glucuronide in a suitable solvent (e.g., THF or DCM).
- Add morpholine to the solution.

- Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$).^[5]
- Stir the reaction at room temperature under an inert atmosphere until the deprotection is complete (monitored by TLC or LC-MS).
- Upon completion, remove the solvent in vacuo.
- Purify the final $1\beta\text{-O-acyl}$ glucuronide using an appropriate method, such as column chromatography or preparative HPLC, to remove palladium residues and other impurities.^[5]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of $1\beta\text{-O-acyl}$ glucuronides.



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Caption: Workflow for the synthesis of $1\beta\text{-O-acyl}$ glucuronides.

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